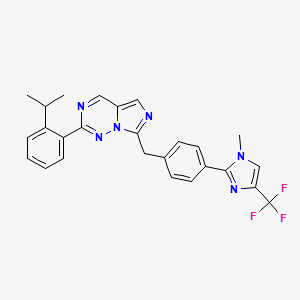
Usp1-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Usp1-IN-4 is a small molecule inhibitor specifically designed to target ubiquitin-specific peptidase 1 (USP1). USP1 is a deubiquitinating enzyme involved in the regulation of DNA damage response, cell cycle progression, and various cellular processes. Inhibition of USP1 has shown potential in enhancing the efficacy of anticancer therapies by promoting cancer cell death and overcoming drug resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Usp1-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted aniline with a suitable aldehyde under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a nitrile, to form the core heterocyclic structure.
Functionalization: The core structure is further functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Usp1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse derivatives of this compound.
科学的研究の応用
Usp1-IN-4 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of USP1 in various chemical reactions and pathways.
Biology: In biological research, this compound is employed to investigate the cellular functions of USP1, including its role in DNA damage repair and cell cycle regulation.
Medicine: this compound has shown potential in cancer therapy by sensitizing cancer cells to anticancer drugs and overcoming drug resistance. It is being explored as a therapeutic agent in preclinical and clinical studies.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting USP1 and related pathways.
作用機序
Usp1-IN-4 exerts its effects by inhibiting the activity of USP1. USP1 is involved in the deubiquitination of key proteins such as proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2). By inhibiting USP1, this compound prevents the removal of ubiquitin from these proteins, leading to the accumulation of ubiquitinated proteins. This disrupts DNA damage repair processes, promotes apoptosis, and sensitizes cancer cells to anticancer therapies.
類似化合物との比較
Similar Compounds
KSQ-4279: Another potent and selective inhibitor of USP1, showing similar mechanisms of action and therapeutic potential.
ML323: A well-established tool compound used to study USP1 inhibition and its effects on DNA damage repair.
Uniqueness of Usp1-IN-4
This compound is unique due to its high selectivity and potency in inhibiting USP1. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent in cancer treatment. Its ability to overcome drug resistance and enhance the efficacy of existing anticancer therapies makes it a valuable compound in scientific research and drug development.
特性
分子式 |
C26H23F3N6 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-2-(2-propan-2-ylphenyl)imidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C26H23F3N6/c1-16(2)20-6-4-5-7-21(20)24-31-14-19-13-30-23(35(19)33-24)12-17-8-10-18(11-9-17)25-32-22(15-34(25)3)26(27,28)29/h4-11,13-16H,12H2,1-3H3 |
InChIキー |
UHFCLSOFQYEZKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2=NN3C(=CN=C3CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
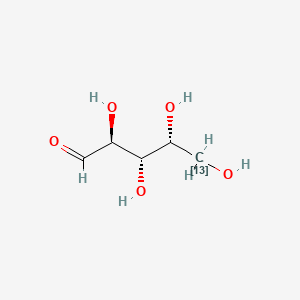
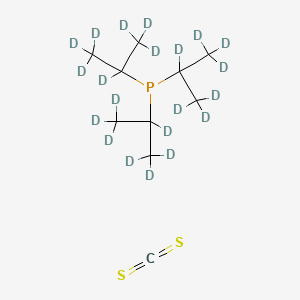
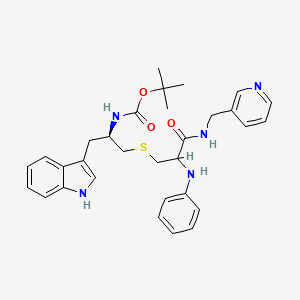
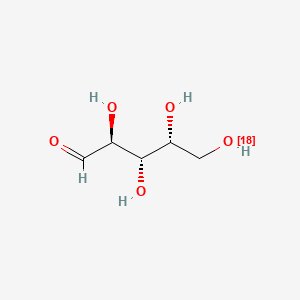
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

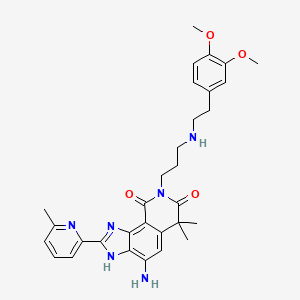
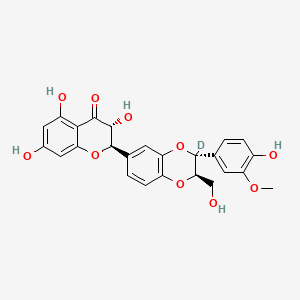
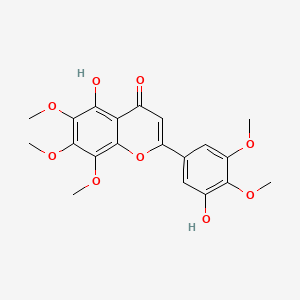

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
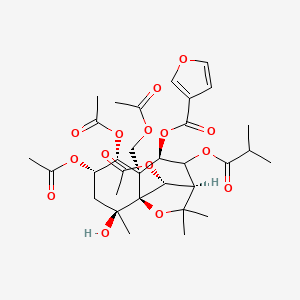
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
